molecular formula C15H17NO2 B2709974 1-(2-Amino-2-phenylethoxy)-3-methoxybenzene CAS No. 953889-95-7

1-(2-Amino-2-phenylethoxy)-3-methoxybenzene

Cat. No.: B2709974
CAS No.: 953889-95-7
M. Wt: 243.306
InChI Key: MUUVERQZWYRXNM-UHFFFAOYSA-N
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Description

1-(2-Amino-2-phenylethoxy)-3-methoxybenzene is an organic compound that features a benzene ring substituted with an amino group, a phenylethoxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-2-phenylethoxy)-3-methoxybenzene typically involves the reaction of 3-methoxybenzyl chloride with 2-amino-2-phenylethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-2-phenylethoxy)-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Amino-2-phenylethoxy)-3-methoxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-phenylethoxy)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the phenylethoxy and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-2-phenylethoxy)-3-methoxybenzene is unique due to the presence of all three functional groups (amino, phenylethoxy, and methoxy) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10,15H,11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUVERQZWYRXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953889-95-7
Record name 1-(2-amino-2-phenylethoxy)-3-methoxybenzene
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